

# C17:1 Anandamide: A Novel Bioactive Lipid - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                  |           |
|----------------------|------------------|-----------|
| Compound Name:       | C17:1 Anandamide |           |
| Cat. No.:            | B11936555        | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

This technical guide provides a comprehensive overview of **C17:1 Anandamide** (N-heptadecenoyl-ethanolamine), a novel and increasingly significant bioactive lipid. While structurally similar to the well-studied endocannabinoid Anandamide (AEA), **C17:1 Anandamide** possesses a unique seventeen-carbon, monounsaturated acyl chain that may confer distinct biochemical and pharmacological properties. This document details its known biological roles, summarizes key quantitative data, provides established experimental protocols for its study, and visualizes its putative signaling pathways. This guide is intended to serve as a foundational resource for researchers investigating the therapeutic potential and physiological significance of this emerging N-acylethanolamine.

## Introduction

N-acylethanolamines (NAEs) are a class of lipid mediators that play crucial roles in a variety of physiological processes, including neurotransmission, inflammation, and energy metabolism. The most extensively studied NAE is N-arachidonoylethanolamine (Anandamide, AEA), an endogenous ligand for the cannabinoid receptors CB1 and CB2. **C17:1 Anandamide**, or 10Z-heptadecenoylethanolamide, is a less common NAE distinguished by its odd-chain monounsaturated fatty acid structure. Initially utilized as an internal standard in mass spectrometry due to its structural similarity to other endocannabinoids, recent research has highlighted its potential as a bioactive molecule in its own right, particularly in the context of



cocaine-induced endocannabinoid signaling.[1] This guide aims to consolidate the current knowledge on **C17:1 Anandamide** to facilitate further investigation into its unique biological functions.

# **Biochemical Properties and Quantitative Data**

Understanding the specific biochemical interactions of **C17:1 Anandamide** is crucial for elucidating its physiological role. While comprehensive quantitative data remains an active area of research, this section summarizes the available information.

Table 1: Physicochemical Properties of C17:1 Anandamide

| Property            | Value                                                                  | Source |
|---------------------|------------------------------------------------------------------------|--------|
| Molecular Formula   | C19H37NO2                                                              | [2]    |
| Molecular Weight    | 311.50 g/mol                                                           | [2]    |
| Exact Mass          | 311.2824                                                               | [2]    |
| Synonyms            | 10Z-<br>heptadecenoylethanolamide,<br>N-heptadecenoyl-<br>ethanolamine | [1][2] |
| Purity              | >99% (commercially available)                                          | [2]    |
| Storage Temperature | -20°C                                                                  | [2]    |

Table 2: Receptor Binding and Enzyme Interaction Data (Comparative)

| Compound            | CB1 Receptor<br>Binding<br>Affinity (Ki) | CB2 Receptor<br>Binding<br>Affinity (Ki) | FAAH Kinetics         | NAAA<br>Substrate |
|---------------------|------------------------------------------|------------------------------------------|-----------------------|-------------------|
| Anandamide<br>(AEA) | 61 - 543 nM                              | 279 - 1940 nM                            | Yes (Hydrolyzed)      | No                |
| C17:1<br>Anandamide | Data not<br>available                    | Data not<br>available                    | Putative<br>Substrate | Yes[1]            |



Note: Specific quantitative data for **C17:1 Anandamide**'s binding affinity to cannabinoid receptors and its kinetics with FAAH are not yet available in the public domain. The information provided for AEA is for comparative purposes. The use of **C17:1 Anandamide** as a substrate for N-acylethanolamine acid amidase (NAAA) has been noted.[1]

# **Signaling Pathways**

The signaling pathways of **C17:1 Anandamide** are presumed to be similar to those of other N-acylethanolamines, primarily involving interaction with cannabinoid receptors and subsequent downstream signaling cascades. However, its specific receptor affinities and potential for biased agonism are yet to be determined.

## **Putative Biosynthesis Pathway**

The biosynthesis of N-acylethanolamines, including likely **C17:1 Anandamide**, occurs ondemand from membrane phospholipids. The canonical pathway involves a two-step enzymatic process.



Click to download full resolution via product page

Caption: Putative biosynthesis pathway of **C17:1 Anandamide**.



## **Putative Signaling and Degradation Pathway**

Once synthesized, **C17:1 Anandamide** is likely released into the extracellular space to interact with target receptors. Its signaling is terminated by cellular uptake and subsequent enzymatic degradation.



Click to download full resolution via product page

Caption: Putative signaling and degradation pathway of C17:1 Anandamide.

## **Experimental Protocols**

The following protocols are based on established methods for the analysis of anandamide and other N-acylethanolamines and can be adapted for the study of **C17:1 Anandamide**.

## **Quantification by LC-MS/MS**



This protocol outlines a general procedure for the extraction and quantification of **C17:1 Anandamide** from biological matrices.

#### Workflow Diagram:



Click to download full resolution via product page

Caption: Workflow for LC-MS/MS quantification of **C17:1 Anandamide**.

#### Materials:

- Biological matrix (e.g., plasma, brain tissue)
- C17:1 Anandamide analytical standard



- Deuterated C17:1 Anandamide internal standard (if available)
- Acetonitrile, Methanol, Ethyl Acetate, Hexane (LC-MS grade)
- Formic acid
- Centrifuge, Nitrogen evaporator

#### Procedure:

- Sample Preparation: To 100  $\mu$ L of plasma or tissue homogenate, add 10  $\mu$ L of the internal standard solution.
- Protein Precipitation: Add 300 μL of cold acetonitrile, vortex for 30 seconds, and centrifuge at 10,000 x g for 10 minutes at 4°C.
- Liquid-Liquid Extraction: Transfer the supernatant to a new tube and add 1 mL of ethyl acetate/hexane (9:1, v/v). Vortex for 1 minute and centrifuge at 2,000 x g for 5 minutes.
- Evaporation and Reconstitution: Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100  $\mu$ L of the initial mobile phase (e.g., 50:50 acetonitrile/water with 0.1% formic acid).
- LC-MS/MS Analysis: Inject the sample onto a C18 reverse-phase column. Use a gradient elution with mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid). Detection is achieved by tandem mass spectrometry in positive electrospray ionization (ESI+) mode, monitoring for the specific precursor-to-product ion transition for C17:1 Anandamide.

Table 3: Exemplary LC-MS/MS Parameters



| Parameter           | Setting                                        |
|---------------------|------------------------------------------------|
| Column              | C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 μm) |
| Mobile Phase A      | Water + 0.1% Formic Acid                       |
| Mobile Phase B      | Acetonitrile + 0.1% Formic Acid                |
| Flow Rate           | 0.3 mL/min                                     |
| Ionization Mode     | ESI+                                           |
| Precursor Ion (m/z) | 312.3 [M+H] <sup>+</sup>                       |
| Product Ion (m/z)   | 62.1 (ethanolamine fragment)                   |

# **Cannabinoid Receptor Binding Assay**

This protocol describes a competitive radioligand binding assay to determine the affinity of **C17:1 Anandamide** for CB1 and CB2 receptors.

Workflow Diagram:





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. C17:1 anandamide powder Avanti Polar Lipids [sigmaaldrich.com]
- 2. avantiresearch.com [avantiresearch.com]
- To cite this document: BenchChem. [C17:1 Anandamide: A Novel Bioactive Lipid A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b11936555#c17-1-anandamide-as-a-novel-bioactive-lipid]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com